molecular formula C15H20FNO3 B12981137 Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate

Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate

Cat. No.: B12981137
M. Wt: 281.32 g/mol
InChI Key: LFESIQATLNMJMM-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are heterocyclic compounds containing a nitrogen atom within an eight-membered ring This compound is characterized by the presence of a benzyl group, a fluorine atom, and a hydroxyl group attached to the azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihalides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

    Benzylation: The benzyl group can be added through a benzylation reaction using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of an eight-membered azocane ring.

    Benzyl 3-fluoro-4-hydroxyazepane-1-carboxylate: Similar structure but with a seven-membered azepane ring.

Uniqueness

Benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate is unique due to its eight-membered azocane ring, which imparts distinct chemical and physical properties compared to its six- and seven-membered counterparts. This uniqueness makes it valuable for specific applications where the azocane ring’s properties are advantageous.

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

benzyl 3-fluoro-4-hydroxyazocane-1-carboxylate

InChI

InChI=1S/C15H20FNO3/c16-13-10-17(9-5-4-8-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11H2

InChI Key

LFESIQATLNMJMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C(C1)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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